molecular formula C19H16FNO5 B3400740 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate CAS No. 1040668-33-4

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B3400740
CAS No.: 1040668-33-4
M. Wt: 357.3 g/mol
InChI Key: HTCWPNASQXHMSO-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a synthetic isoxazole derivative of significant interest in medicinal chemistry and antibacterial research. Isoxazoles are a privileged scaffold in drug discovery, known for their presence in various synthetic products and bioactive natural products. These five-membered aromatic heterocycles contain nitrogen and oxygen atoms, which allow them to act as key pharmacophores and participate in hydrogen bond donor/acceptor interactions with various enzymes and bacterial targets . Compounds based on the isoxazole structure have demonstrated potent biological activities. Specifically, isoxazole derivatives have been developed and patented for use as antibacterial agents, showing potential in combating bacterial infections . The structural motif of combining a fluorophenyl group with an isoxazole ring is common in the development of novel therapeutic agents, as the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity. This compound is intended for research purposes such as investigating structure-activity relationships (SAR), exploring new mechanisms of action against resistant bacterial strains, and developing novel anti-infective therapies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5/c1-23-14-5-4-6-15(10-14)24-12-19(22)25-11-13-9-18(26-21-13)16-7-2-3-8-17(16)20/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCWPNASQXHMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the methoxyphenoxy acetate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with structurally related molecules from the evidence, focusing on core heterocycles, substituents, and reported activities.

Structural Analogues with Oxazole and Triazole Cores

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities/Applications Reference ID
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate 1,2-Oxazole 2-Fluorophenyl, 3-methoxyphenoxyacetate Not provided Unknown (structural inference) N/A
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazole 3-Methoxyphenyl, 4-methoxyphenylethyl Not provided Antimicrobial, antitumor
Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole 3-Fluorobenzoyl, 2-methoxyphenyl, thioacetate 430.11 Unknown (structural inference)
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole 2-Methoxyphenyl, 3-methylbenzoyl, thioacetate Not provided Unknown (structural inference)

Key Observations:

  • Core Heterocycle: The oxazole core in the target compound contrasts with triazole derivatives (e.g., ), which have three nitrogen atoms.
  • Substituent Effects: Fluorine: The 2-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., triazole derivatives in ). Methoxyphenoxy Group: The 3-methoxyphenoxyacetate ester could improve solubility relative to purely hydrophobic substituents (e.g., benzyl groups in ). Thioacetate vs.

Comparison with Sulfonylurea Herbicides

lists sulfonylurea herbicides (e.g., metsulfuron methyl), which share ester linkages and methoxy groups but feature triazine cores instead of oxazole/triazole. These compounds inhibit acetolactate synthase (ALS) in plants, suggesting that the target compound’s ester and methoxy groups could similarly influence bioactivity, though its core structure may confer different target specificity .

Biological Activity

The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a synthetic organic molecule belonging to the oxazole derivative class. Its unique structure includes a fluorophenyl group, an oxazole ring, and a phenoxyacetate moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes and receptors involved in various biochemical pathways. For instance, it has been suggested that it may inhibit enzymes associated with inflammatory processes, leading to potential anti-inflammatory effects .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has demonstrated significant antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines. Testing against various cancer cell lines has indicated promising results .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related oxazole derivatives found that compounds similar to this compound exhibited MIC values ranging from 0.0048 mg/mL to 0.156 mg/mL against various pathogens .

Bacterial StrainMIC (mg/mL)
E. coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, with IC50 values indicating effective concentration levels for inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

Case Studies

In a case study involving the treatment of inflammatory diseases, administration of the compound resulted in a notable decrease in inflammation markers in animal models. The study highlighted its potential as a therapeutic agent for conditions like rheumatoid arthritis .

Q & A

Q. What are the key synthetic challenges in preparing [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including oxazole ring formation, esterification, and functional group protection. Critical steps include optimizing solvent choice (e.g., dichloromethane for esterification to enhance solubility) and catalyst selection for regioselective coupling . Purification via column chromatography is essential to isolate the product from byproducts, with monitoring by TLC or HPLC .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the positions of the 2-fluorophenyl and 3-methoxyphenoxy groups. Infrared (IR) spectroscopy identifies ester carbonyl (C=O) and oxazole ring vibrations. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₀H₁₇FNO₅) .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screens focus on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition assays due to structural similarities to known inhibitors like [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanone (IC₅₀ = 51.66 µM for BChE) . Dose-response curves and kinetic studies are used to quantify activity .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity, and what statistical methods validate these differences?

Structure-Activity Relationship (SAR) studies compare analogs such as [5-(2-chlorophenyl)-1,2-oxazol-3-yl] derivatives (IC₅₀ = 21.85 µM for AChE) with fluorinated versions. ANOVA or t-tests assess significance in potency differences, while molecular docking explains binding affinity variations at enzyme active sites .

Q. What experimental and computational approaches reconcile discrepancies in bioactivity data across assays?

Contradictions (e.g., high AChE inhibition but low BChE activity) are resolved by repeating assays under standardized conditions (pH, temperature) and using molecular dynamics simulations to probe target selectivity . Meta-analyses of published IC₅₀ values for related compounds provide context .

Q. How is crystallographic data leveraged to refine the compound’s 3D structure, and what software tools are employed?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SIR97 resolves bond angles and torsional strain. Hydrogen-bonding networks and π-π stacking interactions are visualized using Mercury or PyMOL . For non-crystalline samples, density functional theory (DFT) optimizes geometry .

Q. What strategies optimize reaction yields in large-scale synthesis without compromising purity?

Design of Experiments (DoE) models (e.g., factorial designs) identify critical parameters like temperature, solvent polarity, and catalyst loading. Continuous-flow reactors improve scalability, while inline IR monitors reaction progress .

Methodological Considerations

  • Data Validation : Cross-validate spectral data with reference compounds (e.g., [5-phenyl-1,2-oxazol-3-yl]methyl esters) .
  • Bioassay Design : Include positive controls (e.g., donepezil for AChE) and normalize activity to cell viability assays (e.g., MTT) .
  • Computational Workflows : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Reactant of Route 2
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[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate

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